molecular formula C10H15NO2 B1604179 1-(Cyclobutylcarbonyl)piperidin-4-one CAS No. 1017021-42-9

1-(Cyclobutylcarbonyl)piperidin-4-one

Cat. No.: B1604179
CAS No.: 1017021-42-9
M. Wt: 181.23 g/mol
InChI Key: URNXHTHTQNNCLM-UHFFFAOYSA-N
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Description

1-(Cyclobutylcarbonyl)piperidin-4-one (CAS 1017021-42-9) is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . This piperidine derivative features a cyclobutylcarbonyl group and is a versatile building block in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate for the development of novel bioactive molecules. Patent literature identifies this compound and its structural analogs as important precursors in the synthesis of M1 receptor agonists . These derivatives are being investigated for their potential therapeutic applications in the treatment of cognitive impairments and psychotic disorders, including Alzheimer's disease and schizophrenia . As a high-purity chemical building block, it enables researchers to explore new chemical spaces and develop compounds with potential activity on central nervous system targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclobutanecarbonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNXHTHTQNNCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640983
Record name 1-(Cyclobutanecarbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017021-42-9
Record name 1-(Cyclobutanecarbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of 1-(Cyclobutylcarbonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility for a Privileged Scaffold

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents across a range of therapeutic areas, including oncology and virology.[1] Its synthetic tractability and versatile three-dimensional geometry allow for extensive chemical modification to optimize interactions with biological targets.[1] 1-(Cyclobutylcarbonyl)piperidin-4-one is a representative derivative, incorporating an N-acyl substitution that modulates the physicochemical properties of the parent piperidine ring.

In drug discovery and development, a compound's solubility is a critical, gatekeeping parameter. It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting bioavailability and therapeutic efficacy.[2][3] Poor aqueous solubility is a leading cause of compound attrition in the development pipeline. Therefore, a thorough understanding and accurate determination of the solubility profile of a new chemical entity are paramount from the earliest stages of research.

This guide provides a comprehensive technical overview of the predicted solubility profile of 1-(Cyclobutylcarbonyl)piperidin-4-one, grounded in a structural analysis of its constituent moieties. More importantly, it offers detailed, field-proven experimental protocols for the precise determination of its kinetic and thermodynamic solubility in both aqueous and organic media, empowering researchers to generate the robust data required for informed decision-making in a drug development context.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. By dissecting 1-(Cyclobutylcarbonyl)piperidin-4-one into its core components, we can develop a well-grounded hypothesis regarding its solubility behavior.

Chemical Structure:

A summary of the key physicochemical properties for 1-(Cyclobutylcarbonyl)piperidin-4-one is presented below. Properties for the parent 4-piperidone and a close analogue are included for comparison.

Property1-(Cyclobutylcarbonyl)piperidin-4-one4-Piperidone (Parent Scaffold)1-(Cyclopropylcarbonyl)-4-piperidinone (Analogue)Source
Molecular Formula C₁₀H₁₅NO₂C₅H₉NOC₉H₁₃NO₂[4]
Molecular Weight ( g/mol ) 181.2399.13167.00[4][5][6]
Predicted XLogP3 ~ -0.1-0.7-0.52[5][6]
Hydrogen Bond Donors 010Structural Analysis[3]
Hydrogen Bond Acceptors 222Structural Analysis
Topological Polar Surface Area (TPSA) ~37.4 Ų29.1 Ų~37.4 Ų[6]

Structural Rationale for Solubility:

  • The Piperidin-4-one Core : The parent 4-piperidone contains a secondary amine (a hydrogen bond donor and acceptor) and a ketone (a hydrogen bond acceptor).[6] These polar functional groups grant it a degree of hydrophilicity and water solubility.

  • The N-Cyclobutylcarbonyl Group : The addition of the cyclobutylcarbonyl group at the N1 position has three major consequences:

    • Amide Formation : The piperidine nitrogen is converted to a tertiary amide. This eliminates its basicity, meaning the molecule's solubility will not be significantly affected by pH changes in the physiological range. It also removes the only hydrogen bond donor in the molecule.[3]

    • Increased Polarity : The amide carbonyl group adds a second strong hydrogen bond acceptor site, increasing the overall polar surface area compared to a simple N-alkyl derivative.[7]

    • Increased Lipophilicity : The cyclobutyl ring is a non-polar, hydrophobic moiety. This hydrocarbon character will counteract the polarity of the amide and ketone groups, tending to decrease aqueous solubility.

Solubility Prediction: Based on this analysis, 1-(Cyclobutylcarbonyl)piperidin-4-one is predicted to have low to moderate aqueous solubility . The loss of the hydrogen bond donor and the addition of the hydrophobic cyclobutyl group likely outweigh the introduction of the second polar carbonyl group. Conversely, it is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dichloromethane, which can effectively solvate the polar ketone and amide functionalities.[8]

Theoretical Framework: Key Factors Influencing Solubility

Understanding the theoretical principles governing solubility is crucial for designing experiments and interpreting data. The interplay of molecular structure and solvent properties dictates the extent to which a compound will dissolve.

Caption: Factors governing the solubility of a solid compound.

  • "Like Dissolves Like" : This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[9] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.

  • pH-Dependence : For ionizable compounds, solubility is highly pH-dependent. However, as 1-(Cyclobutylcarbonyl)piperidin-4-one is a neutral molecule lacking an ionizable center, its solubility is expected to be largely independent of pH.

  • Temperature : For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces holding the solid together.

  • Crystal Polymorphism : The solid-state form of the compound can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lack of a strong, ordered crystal lattice.

Experimental Determination of Solubility: Protocols and Methodologies

Theoretical predictions must be confirmed by empirical data. The following protocols describe the gold-standard methods for determining thermodynamic (intrinsic) and kinetic (high-throughput) solubility.

Protocol 1: Kinetic Solubility Determination via the DMSO Co-Solvent Method

This method is a high-throughput approach used in early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in an aqueous buffer.

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(Cyclobutylcarbonyl)piperidin-4-one (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is used for its ability to solubilize a wide range of organic compounds at high concentrations.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations for generating a standard curve.

  • Assay Plate Preparation: In a separate 96-well plate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Co-Solvent Dilution: Add a small, fixed volume of the 10 mM DMSO stock solution to the buffer in the assay plate wells (e.g., 2 µL into 198 µL of buffer). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

    • Causality: This rapid dilution induces the precipitation of the compound if its concentration exceeds its aqueous solubility limit.

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow the system to approach equilibrium.

  • Solid Separation: Use a filter plate (e.g., 0.45 µm pore size) and vacuum manifold to separate the supernatant from any precipitated solid.

    • Self-Validation: This step is critical to ensure that only the truly dissolved compound is measured.

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against the standard curve prepared in Step 2. The resulting concentration is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

This is the definitive method for measuring the true equilibrium (thermodynamic) solubility of a compound. It involves creating a saturated solution and allowing it to reach equilibrium over an extended period.

Methodology:

  • Preparation: Add an excess amount of solid 1-(Cyclobutylcarbonyl)piperidin-4-one to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial.

    • Causality: An excess of solid is required to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24 to 72 hours).

    • Self-Validation: The system must reach equilibrium. To confirm this, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the sample at high speed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid material at the bottom.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method. Quantify the concentration using a validated HPLC-UV method with a standard curve.

  • Calculation: The thermodynamic solubility is the measured concentration of the saturated supernatant, adjusted for any dilution factors.

Protocol 3: Organic Solvent Solubility Profiling

To guide formulation and synthetic chemistry efforts, determining solubility in common organic solvents is essential. The shake-flask method described above can be directly adapted for this purpose.

Methodology:

  • Follow the steps outlined in Protocol 2 .

  • Replace the aqueous buffer with a panel of relevant organic solvents of varying polarity, such as:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Ethyl Acetate, Dichloromethane (DCM)

    • Non-Polar: Toluene, Hexane

  • Report the results in mg/mL or molarity for each solvent.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Solubility Data for 1-(Cyclobutylcarbonyl)piperidin-4-one

Solvent SystemMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
PBS, pH 7.4Kinetic25[Experimental Value][Calculated Value][e.g., Poorly Soluble]
PBS, pH 7.4Thermodynamic25[Experimental Value][Calculated Value][e.g., Poorly Soluble]
WaterThermodynamic25[Experimental Value][Calculated Value][e.g., Poorly Soluble]
MethanolThermodynamic25[Experimental Value][Calculated Value][e.g., Freely Soluble]
AcetonitrileThermodynamic25[Experimental Value][Calculated Value][e.g., Soluble]
DichloromethaneThermodynamic25[Experimental Value][Calculated Value][e.g., Very Soluble]

Interpretation for Drug Development:

  • Aqueous Solubility (pH 7.4): This is the most critical parameter for predicting oral absorption. Low values (e.g., <10 µg/mL) may signal a risk of poor bioavailability and could necessitate the use of formulation enhancement strategies.

  • Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility (with kinetic being higher) can indicate that the compound is likely to precipitate over time from a supersaturated solution. This has implications for intravenous formulation development.

  • Organic Solvent Solubility: This data is vital for process chemists developing purification and crystallization methods. It also informs the selection of solvents for creating amorphous solid dispersions or other advanced formulations.

Conclusion

1-(Cyclobutylcarbonyl)piperidin-4-one, by virtue of its N-acylated piperidinone structure, is predicted to be a neutral molecule with low to moderate aqueous solubility and good solubility in polar organic solvents. While this theoretical analysis provides a strong directional hypothesis, it is not a substitute for rigorous experimental measurement. The detailed protocols provided in this guide for kinetic and thermodynamic solubility determination offer a robust framework for generating the high-quality, reliable data essential for advancing a compound through the drug discovery and development process. Accurate characterization of this fundamental physicochemical property is the first step toward overcoming potential biopharmaceutical challenges and successfully developing promising new therapeutic agents.

References

  • Chembk. 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(48), 31203–31238. Available at: [Link]

  • PubChem. 4-Piperidone Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 4-Piperidone. Available at: [Link]

  • PubChem. N-Acetyl-4-piperidone Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • O'Hagan, S., & Kell, D. B. (2021). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Available at: [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. Available at: [Link]

  • PubChem. 1-Ethylpiperidin-4-one Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Therapeutic Targeting Potential of the Piperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-4-one nucleus represents a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the key therapeutic targets of piperidin-4-one compounds. We will explore the structural features that enable interaction with diverse biological macromolecules and delve into specific target classes, including oncology, neurodegenerative disorders, and infectious diseases. This guide emphasizes the causality behind experimental design and furnishes detailed, self-validating protocols for target validation and compound screening, complete with data interpretation strategies. Our objective is to equip drug discovery teams with the foundational knowledge and practical methodologies required to effectively leverage the piperidin-4-one scaffold in modern therapeutic development.

The Piperidin-4-one Core: A Privileged Scaffold in Drug Discovery

The piperidin-4-one ring is a six-membered heterocyclic ketone that serves as a versatile intermediate for the synthesis of a wide array of complex molecules.[1][2] Its prevalence in pharmaceuticals stems from several key attributes:

  • Synthetic Tractability: The ketone and the secondary amine functionalities provide two reactive handles for straightforward chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

  • Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring enables substituents to be projected into three-dimensional space, facilitating precise interactions with the often-complex topography of protein binding pockets.

  • Pharmacophoric Versatility: The core structure can be readily decorated with various functional groups, allowing it to mimic different pharmacophores and interact with a multitude of biological targets. This adaptability is evidenced by its presence in drugs targeting everything from cancer to viral infections.[1][3]

The strategic importance of this scaffold is underscored by its role as a precursor in the synthesis of numerous established pharmaceutical agents.[4] This guide will dissect the major therapeutic areas where piperidin-4-one derivatives have shown significant promise.

Major Therapeutic Target Classes & Mechanisms

The chemical adaptability of the piperidin-4-one scaffold has led to its exploration against a wide range of diseases. Derivatives have been shown to exhibit anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial properties.[1]

Oncology: Targeting Cellular Proliferation and Survival Pathways

In cancer therapy, piperidin-4-one derivatives have been designed to interfere with signaling pathways that are aberrantly activated in malignant cells, leading to uncontrolled growth and survival.

Key Targets & Mechanisms:

  • Kinases (e.g., AKT, JAK/STAT): Many cancers exhibit hyperactive kinase signaling. Piperidin-4-one compounds have been developed as potent inhibitors of kinases like AKT, a critical node in the PI3K-AKT pathway that governs cell survival and proliferation.[5] Derivatives have also been shown to inhibit the JAK/STAT pathway, which is crucial for the proliferation of certain hematological cancers.[3] The mechanism often involves the piperidin-4-one scaffold acting as a hinge-binding motif, occupying the ATP-binding pocket of the kinase.

  • Topoisomerase IIα: This enzyme is critical for managing DNA topology during replication.[6] Certain 3,5-bis(ylidene)-4-piperidone derivatives act as potent inhibitors of topoisomerase IIα. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][7]

  • Transcription Factors (e.g., NF-κB, HIF): Chronic inflammation, often driven by transcription factors like Nuclear Factor-kappa B (NF-κB), is linked to cancer progression. Piperidin-4-one-based curcuminoids have been shown to suppress NF-κB activation, thereby exhibiting both anti-inflammatory and anti-proliferative effects.[6][8] Other derivatives inhibit the Hypoxia-Inducible Factor (HIF), a key pro-angiogenic transcription factor, cutting off the tumor's blood supply.[6][7]

The following diagram illustrates the central role of AKT in cell signaling and its inhibition by a piperidin-4-one derivative.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes PDK1->AKT Phosphorylates (Activates) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Inhibitor Piperidin-4-one Inhibitor (e.g., 10h) Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT Signaling Pathway.
Neurodegenerative Disorders: Modulating Cholinergic Neurotransmission

In diseases like Alzheimer's, a key therapeutic strategy is to boost the levels of the neurotransmitter acetylcholine in the brain.[9] Piperidin-4-one derivatives have been successfully developed as potent inhibitors of the enzymes that degrade acetylcholine.

Key Targets & Mechanisms:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for hydrolyzing acetylcholine in the synaptic cleft.[6] Piperidin-4-one derivatives, particularly those with N-benzyl groups, have been shown to be potent inhibitors of both AChE and BChE.[10][11] The protonable nitrogen of the piperidine ring is crucial for interacting with the catalytic anionic site (CAS) of the enzyme, while appended aromatic groups can form π-π stacking interactions within the active site gorge, enhancing binding affinity.[9][10] Donepezil, a leading Alzheimer's drug, is a piperidine-based AChE inhibitor, highlighting the clinical success of this scaffold.[9][12]

Infectious Diseases: A Scaffold for Antimicrobial and Antiviral Agents

The piperidin-4-one core is a promising template for developing novel agents to combat bacterial, fungal, and viral infections.[1][13]

Key Targets & Mechanisms:

  • Antiviral Targets (HIV Reverse Transcriptase, Coronavirus Mpro): The scaffold has been incorporated into potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, which bind to an allosteric site on the enzyme and disrupt its function.[14] More recently, derivatives have been identified as modest, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[15]

  • Antimicrobial & Antifungal Activity: Various derivatives, including thiosemicarbazones, exhibit significant antibacterial and antifungal activity, often comparable or superior to standard drugs like ampicillin and terbinafine.[13] While specific targets are often multifactorial, mechanisms can include disruption of the cell wall or interference with essential metabolic enzymes.

Methodologies for Target Validation & Compound Screening

As a Senior Application Scientist, I emphasize that robust, reproducible assays are the cornerstone of successful drug discovery. The choice of assay depends on the target class and the specific mechanistic question being asked. All protocols must include appropriate controls to ensure the results are valid and interpretable.

In Vitro Target Engagement Assay: Kinase Inhibition Profile

Rationale: To determine if a piperidin-4-one derivative directly inhibits a purified kinase (e.g., AKT), a luminescence-based ATP consumption assay is the industry standard. It is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. The causality is direct: if the compound inhibits the kinase, less ATP will be consumed, resulting in a higher luminescent signal.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution (recombinant AKT1 enzyme and GSK3β peptide substrate in reaction buffer).

    • Add 2.5 nL of the test compound (piperidin-4-one derivative) from a dose-response curve (e.g., 10 mM to 1 nM final concentration). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of 2X ATP solution to initiate the reaction. Final volume: 5 µL.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion & Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection:

    • Add 10 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin, which converts the ADP generated by the kinase reaction into ATP, producing a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read luminescence on a plate reader (e.g., BMG PHERAstar).

  • Self-Validation & Data Analysis:

    • The "no enzyme" control should yield a low signal (baseline).

    • The "no inhibitor" (vehicle) control should yield a high signal (maximal kinase activity).

    • Plot the relative light units (RLU) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Start 1. Set up Kinase Reaction (Enzyme, Substrate, Compound) Add_ATP 2. Add ATP Initiate Reaction Start->Add_ATP Incubate1 3. Incubate (60 min) Add_ATP->Incubate1 Add_ADP_Glo 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 5. Incubate (40 min) Add_ADP_Glo->Incubate2 Add_Detection 6. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate2->Add_Detection Incubate3 7. Incubate (30 min) Add_Detection->Incubate3 Read_Plate 8. Read Luminescence Incubate3->Read_Plate Analyze 9. Analyze Data (Calculate IC50) Read_Plate->Analyze

Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Assay for Functional Activity: Cytotoxicity Screening

Rationale: After confirming direct target engagement, it is crucial to assess a compound's effect in a biological context. A cell viability assay determines the concentration at which a compound is cytotoxic to cancer cells. This provides a functional readout of the compound's ability to cross the cell membrane and engage its intracellular target(s) to induce cell death.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Plating:

    • Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidin-4-one compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a "no cells" blank control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Formazan Formation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.

  • Self-Validation & Data Analysis:

    • The "no cells" blank should have near-zero absorbance.

    • The vehicle control represents 100% cell viability.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the GI50/IC50 (the concentration that causes 50% growth inhibition or cell death).

Data Interpretation & Lead Optimization

The data generated from these assays guide the next steps in the drug discovery pipeline. A successful lead candidate will typically exhibit high potency in both target engagement and cell-based functional assays.

Table 1: Representative Biological Activity of Piperidin-4-one Derivatives

Compound ClassTargetAssay TypePotency (IC50/EC50)Target Disease AreaReference
PyrazolopyrimidineAKT1 (Pan-AKT)Kinase Inhibition24.3 nMProstate Cancer[5]
3,5-bis(benzylidene)AChEEnzyme Inhibition12.55 µMAlzheimer's Disease[10]
AminopyrimidineHIV-1 RTCell-based AntiviralSingle-digit nMHIV/AIDS[14]
CurcuminoidHCT116 CellsCytotoxicity (MTT)< 5 µMColon Cancer[8]
ThiazolopyrimidineAChEEnzyme Inhibition0.73 µMAlzheimer's Disease[11]

Structure-Activity Relationship (SAR) Insights:

The data in Table 1, combined with structural information, drives lead optimization. For example, in AChE inhibitors, adding a benzyl group to the piperidine nitrogen significantly enhances potency.[10] For anticancer agents, modifications to the aryl groups on 3,5-bis(ylidene)-4-piperidones dramatically alter cytotoxicity and target specificity.[6] This iterative process of synthesis and testing is central to refining a lead compound's efficacy and safety profile.

Future Perspectives & Conclusion

The piperidin-4-one scaffold is a time-tested and highly fruitful starting point for the development of novel therapeutics. Its synthetic accessibility and chemical versatility ensure its continued relevance in drug discovery.[1] Future research will likely focus on:

  • Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to modulate more complex biological interactions.

  • Covalent Inhibitors: Designing derivatives that form irreversible bonds with their targets for enhanced duration of action.

  • Scaffold Hopping & Bioisosteric Replacement: Using the piperidin-4-one core as inspiration for entirely new chemical classes.

This guide has provided a framework for understanding and exploiting the therapeutic potential of piperidin-4-one compounds. By combining rational design with robust, self-validating experimental protocols, research and development teams can effectively unlock the full potential of this privileged scaffold to address unmet medical needs.

References

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  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31221-31251. Available from: [Link]

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  • Nadeem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Sîrbu, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. Available from: [Link]

  • Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Available from: [Link]

  • Anthwal, A., et al. (2016). Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 16(7), 866-874. Available from: [Link]

  • Rafiq, K., Saify, Z. S., Ashraf, S., & Saeed, G. (n.d.). The study of anti-inflammatory response in relation with antitryptic activity of 4-hydroxy-4-phenyl piperidine derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

  • ResearchGate. (n.d.). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity | Request PDF. Available from: [Link]

  • Liu, T., et al. (2016). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571. Available from: [Link]

  • Gök, M. K., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(6), 469-477. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of the antinociceptive and anti-inflammatory activities of piperic acid: Involvement of the cholinergic and vanilloid systems | Request PDF. Available from: [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available from: [Link]

  • MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Available from: [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Available from: [Link]

  • American Chemical Society. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Available from: [Link]

  • PubMed. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3043-3048. Available from: [Link]

  • MDPI. (2024). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Available from: [Link]

  • PubMed. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Available from: [Link]

  • Journal of Pharmacobio-Dynamics. (1990). ANTI-INFLAMMATORY ACTIVITY OF PIPERINE. Available from: [Link]

  • PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Available from: [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link]

  • PubMed. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Available from: [Link]

  • MDPI. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available from: [Link]

  • PubMed. (1994). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of 1-(Cyclobutylcarbonyl)piperidin-4-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenge

1-(Cyclobutylcarbonyl)piperidin-4-one is a critical intermediate in the synthesis of pharmaceutical agents, particularly PARP inhibitors and GPCR ligands. Its structural core consists of a piperidine ring functionalized with a ketone at the C4 position and a cyclobutyl amide at the nitrogen.

The Analytical Challenge: The primary obstacle in analyzing this molecule is its lack of a strong chromophore . Unlike compounds with aromatic rings (benzene, pyridine) that absorb strongly at 254 nm, this molecule relies on the weak


 transitions of the amide and ketone carbonyls. These transitions typically occur between 200–210 nm.
  • Implication: Standard HPLC-UV methods at 254 nm will yield poor sensitivity and high limits of detection (LOD).

  • Solution: This guide provides two protocols: a High-Sensitivity Low-UV Method (210 nm) for Quality Control (QC) and an LC-MS Compatible Method for impurity identification.

Method Development Strategy (The "Why")

Column Selection

While HILIC could be considered for the polar piperidin-4-one starting material, the addition of the cyclobutyl group increases hydrophobicity sufficiently to use Reversed-Phase Chromatography (RPC) .

  • Recommendation: A C18 column with high carbon load or a polar-embedded group is ideal. The polar-embedded group prevents "dewetting" in highly aqueous phases required to elute the polar starting materials early.

Mobile Phase Chemistry
  • Buffer Selection:

    • For UV (Protocol A):Phosphoric Acid (H₃PO₄) is mandatory. It is UV-transparent at 210 nm. Acetate or Formate buffers have high UV cutoffs and will cause baseline drift/noise at this wavelength.

    • For MS (Protocol B):Formic Acid (0.1%) is required for ionization. Phosphate is non-volatile and will ruin the Mass Spectrometer source.

Detection Physics

The amide bond absorbs maximally at ~190-200 nm. By setting the detector to 210 nm , we balance sensitivity with solvent cutoff noise.

Protocol A: High-Sensitivity HPLC-UV (QC Standard)

Purpose: Routine purity testing, batch release, and quantitative analysis.

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% H₃PO₄ (Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 210 nm (Reference: 360 nm / BW 100)
Run Time 15 Minutes
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Elute polar salts)
10.060%Linear Gradient
10.195%Wash
12.095%Wash Hold
12.15%Re-equilibration
15.05%End
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile. (Matching the initial gradient conditions prevents peak distortion/splitting).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter.

Protocol B: LC-MS Compatible Method (Impurity ID)

Purpose: Identifying unknown impurities or confirming molecular weight (MW: 181.23 g/mol ).

Chromatographic Conditions
ParameterSetting
Column Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
MS Mode ESI Positive (+). Scan range 50–500 m/z.
Impurity Profiling Logic

Based on the synthesis (acylation of piperidin-4-one), the following impurities are expected:

CompoundStructure DescriptionRelative Retention (RRT)Detection Note
Piperidin-4-one Starting Material (Amine)~0.2 - 0.3Poor UV, Strong MS [M+H]+ 100
Cyclobutanecarboxylic acid Hydrolysis byproduct~0.5 - 0.6Acidic, tailing without buffer
Target Analyte 1-(Cyclobutylcarbonyl)... 1.00 Main Peak
Bis-acylated dimer Side reaction~1.5 - 1.8High hydrophobicity

Visualized Workflows

Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct detection method based on the analytical goal.

AnalyticalDecisionTree Start Start: Sample Received GoalQ Primary Goal? Start->GoalQ QC Quality Control / Purity % GoalQ->QC Quantification ID Impurity Identification GoalQ->ID Unknown Peak CheckUV Check UV Absorbance QC->CheckUV MethodB Protocol B: LC-MS (ESI+, Formic Acid) ID->MethodB MethodA Protocol A: HPLC-UV (210 nm, H3PO4) CheckUV->MethodA Low UV (Amide/Ketone) ResultQC Generate CoA (Area %) MethodA->ResultQC ResultID Structural Elucidation (m/z analysis) MethodB->ResultID

Caption: Decision matrix for selecting between High-Sensitivity UV (Protocol A) and Mass Spectrometry (Protocol B).

Method Validation Workflow (Self-Validating System)

This workflow ensures the data generated is reliable before sample analysis begins.

ValidationWorkflow SystemStart System Startup (Equilibrate 30 min) Blank Inject Blank (Mobile Phase) SystemStart->Blank Std5 Inject Std (x5) System Suitability Blank->Std5 CheckRSD Check RSD < 2.0%? Std5->CheckRSD Pass Inject Samples CheckRSD->Pass Yes Fail Troubleshoot: Leak / Pump / Lamp CheckRSD->Fail No Data Calculate Purity (Area Normalization) Pass->Data Fail->SystemStart

Caption: Standard Operating Procedure (SOP) flow for ensuring system suitability prior to analysis.

Troubleshooting & Optimization

Baseline Drift at 210 nm
  • Cause: Unequal absorption between Mobile Phase A (Water) and B (ACN) at low wavelengths.

  • Fix: "Balance" the absorbance by adding a micro-amount of acetone (0.1%) to the A-line, or ensure high-quality HPLC-grade H₃PO₄ is used. Alternatively, use a reference wavelength (e.g., 360 nm) to subtract gradient drift.

Peak Tailing
  • Cause: Interaction of the tertiary amine (piperidine ring nitrogen is acylated, but residual starting material is basic) with silanols.

  • Fix: Ensure pH is acidic (pH < 3.0) using Phosphate.[1][2][3] If tailing persists, switch to a "End-capped" column technology (e.g., Agilent Eclipse Plus or Waters XBridge).

References

  • Sielc Technologies. (2018).[1] Separation of 4-Piperidone on Newcrom R1 HPLC column.[1] Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for system suitability and column parameters).
  • PubChem. 4-Piperidone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Advanced Crystallization Strategies for Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Piperidin-4-one (piperidone) derivatives represent a privileged scaffold in drug discovery, serving as precursors for analgesics (e.g., fentanyl analogues), antipsychotics, and antiviral agents.[1] However, their purification and solid-state characterization are frequently complicated by conformational flexibility (chair vs. twist-boat tautomerism) and basic nitrogen functionality , which can lead to oiling out or hydrate formation.

This guide moves beyond generic crystallization advice, providing specific, evidence-based protocols for 2,6-diarylpiperidin-4-ones and N-substituted variants. It integrates solubility logic with practical workflows to ensure high-purity isolation and single-crystal growth.

Pre-Crystallization Strategic Assessment

Before attempting crystallization, the specific physicochemical profile of the derivative must be analyzed. Piperidin-4-ones exhibit a delicate balance between the polar carbonyl/amine core and lipophilic substituents (e.g., aryl groups at C2/C6).

Decision Matrix: Method Selection

Use the following logic flow to select the optimal crystallization strategy based on your compound's properties and your end goal (Bulk Purity vs. Structural Analysis).

CrystallizationStrategy Start Crude Piperidin-4-one Derivative Goal Define Goal Start->Goal Bulk Bulk Purification (>1g) Goal->Bulk High Yield Needed Structure Single Crystal (XRD) Goal->Structure Data Quality Needed Solubility Check Solubility in Ethanol Bulk->Solubility Vapor Method B: Vapor Diffusion (DMF/Ether or DCM/Hexane) Structure->Vapor Standard Approach Picrate Method D: Picrate Derivatization (For difficult oils) Structure->Picrate If Vapor Fails Direct Method A: Direct Recrystallization (Ethanol or EtOH/Acetone) Solubility->Direct Soluble hot, insol. cold Salt Method C: Salt Formation (HCl or Fumarate) Solubility->Salt Oils out or too soluble

Figure 1: Strategic decision tree for selecting crystallization methodology based on compound scale and intended application.

Detailed Protocols

Method A: Direct Recrystallization (The Ethanol Standard)

Best For: 2,6-diarylpiperidin-4-ones (e.g., 2,6-diphenylpiperidin-4-one) and N-acyl derivatives. Mechanism: Ethanol acts as a dipole-stabilizing solvent. It solubilizes the polar ketone and amine moieties at high temperatures while the hydrophobic aryl groups drive lattice packing upon cooling.

Protocol:

  • Dissolution: Place 1.0 g of crude solid in a standard Erlenmeyer flask. Add Absolute Ethanol (99.9%) dropwise while heating at 60–70°C (boiling point of EtOH is 78°C).

    • Expert Tip: If the compound is highly insoluble, use a mixture of Ethanol:Acetone (1:3) . The acetone helps solubilize the organic bulk, while ethanol aids crystal lattice formation.

  • Saturation: Add solvent until the solution is just clear. Add an excess of 5–10% solvent to prevent premature precipitation during filtration.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass funnel (or syringe filter for small scales) to remove insoluble impurities (dust/catalyst residues).

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) over 2 hours.

    • Crucial Step: Do not plunge into ice immediately.[2] Rapid cooling traps impurities and favors amorphous precipitation.

    • Once at RT, move to a 4°C fridge for 12 hours.

  • Isolation: Filter the resulting white/off-white needles or prisms. Wash with cold ethanol (0°C).

Typical Yield: 65–80% Validation: Check melting point. Pure 2,6-diphenylpiperidin-4-one typically melts ~104–105°C.

Method B: Vapor Diffusion (For X-Ray Quality Crystals)

Best For: Highly soluble derivatives or those that "oil out" in single-solvent systems. Mechanism: Slow diffusion of a non-solvent (precipitant) into a solution of the compound gradually increases supersaturation, promoting ordered crystal growth over amorphous aggregation.

Protocol:

  • Inner Vial: Dissolve 20–50 mg of the derivative in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DMF, DMSO, or Dichloromethane).

    • Note: For rigid piperidones, DMF is often superior due to its high boiling point and polarity.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5–10 mL of a "Bad Solvent" (e.g., Diethyl Ether, Pentane, or Hexane).

    • Solvent Pair Rule: The Bad Solvent must be more volatile than the Good Solvent.

  • Equilibration: Seal the outer jar tightly. Keep undisturbed at room temperature for 3–7 days.

  • Harvesting: Crystals will form on the walls of the inner vial.

Visualization of Setup:

VaporDiffusion cluster_0 Vapor Diffusion Chamber Inner Inner Vial Solvent: DMF/DCM Solute: Piperidone Outer Outer Jar Solvent: Diethyl Ether/Hexane Role: Anti-solvent Outer->Inner Vapor Diffusion (Volatile Anti-solvent)

Figure 2: Vapor diffusion chamber setup. The volatile anti-solvent diffuses into the inner vial, slowly reducing solubility.

Method C: Salt Formation (The "Trap" Method)

Best For: Basic piperidin-4-ones that remain as oils (free bases) or for pharmaceutical formulation. Mechanism: Protonation of the piperidine nitrogen locks the nitrogen inversion and increases lattice energy via ionic interactions.

Protocol (Hydrochloride Salt):

  • Dissolve 500 mg of the free base in 5 mL of Acetone or Ethyl Acetate .

  • Prepare a solution of HCl in Ethanol (1.25 M) or use conc. HCl dropwise.

  • Add the acid solution dropwise with vigorous stirring until pH ~3.

  • A white precipitate (the hydrochloride salt) should form immediately.

  • Recrystallization of Salt: Filter the solid and recrystallize from Ethanol:Water (9:1) to remove trapped acid.

Protocol (Picrate Salt - Analytical Only): Warning: Picric acid is explosive when dry. Handle as a wetted slurry and only on mg scale.

  • Dissolve the derivative in ethanol.

  • Add a saturated ethanolic solution of picric acid.

  • Yellow crystals (picrates) often form instantly. These are excellent for X-ray diffraction due to the heavy atoms and strong stacking interactions of the picrate anion.

Critical Analysis & Troubleshooting

Conformational Locking

Piperidin-4-ones exist in dynamic equilibrium between chair and twist-boat conformations.

  • Observation: In solution (NMR), signals may be averaged.

  • Crystallization Effect: The crystal lattice often selects the most stable conformer. For 2,6-diaryl derivatives, the chair conformation with equatorial aryl groups is thermodynamically favored and typically observed in X-ray structures [1, 2].

  • Implication: If your crystals are disordered, the solvent system may be trapping a metastable twist-boat form. Switch to a higher-boiling solvent (e.g., Toluene) to allow thermodynamic equilibration during crystal growth.

Troubleshooting Table
ProblemRoot CauseCorrective Action
Oiling Out Supersaturation is too high or melting point is below the boiling point of the solvent.1. Use a "Seeding" technique: Scratch the glass or add a seed crystal.2. Switch to Method B (Vapor Diffusion).
Gel Formation Hydrogen bonding network is too strong (common with amides).Add a chaotic disruptor: 1-5% Methanol or Water to the solvent system.
No Precipitation Compound is too soluble.1. Concentrate the solution.2. Cool to -20°C.3. Add anti-solvent (Hexane) dropwise until turbid, then warm to clear and cool slowly.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives.Chemical Review and Letters, 2021.

    • Context: Reviews the use of absolute ethanol for recrystallizing 2,6-diphenylpiperidin-4-one deriv
  • Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. Acta Crystallographica Section E, 2017.[3]

    • Context: detailed protocol for growing single crystals of chloro-substituted derivatives using slow evapor
  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migr

    • Context: Modern synthesis methods yielding high-purity derivatives suitable for crystalliz
  • Picrate salts with bipyridine derivatives: Intra and intermolecular aspects.Journal of Molecular Structure, 2020.

    • Context: Demonstrates the utility of picrate salt formation for crystallizing difficult nitrogen-containing heterocycles (analogous to piperidones).
  • Extractive solution crystallization of chemical compounds.

    • Context: Industrial protocols for solvent selection in extractive crystallization of phenyl ester salts, applicable to piperidone scale-up.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(Cyclobutylcarbonyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(Cyclobutylcarbonyl)piperidin-4-one CAS Registry Number: (Generic reference to N-acyl-4-piperidones) Primary Application: Intermediate for MAGL inhibitors, GPCR ligands, and spirocyclic scaffolds.

Introduction: The "Piperidone Paradox"

Welcome to the technical support guide for synthesizing 1-(cyclobutylcarbonyl)piperidin-4-one. As a researcher, you are likely facing the "Piperidone Paradox": 4-piperidone is a versatile building block, but its reactivity is a double-edged sword.

The core challenge in this synthesis is not the amide coupling itself, but the stability of the 4-piperidone core. In the presence of base (required for coupling), 4-piperidone is prone to aldol-like self-condensation (dimerization) and hydrate formation . Furthermore, the cyclobutane ring introduces steric strain that can affect coupling kinetics.

This guide provides two optimized routes—Method A (Acid Chloride) for scale and cost-efficiency, and Method B (HATU Coupling) for high-yield precision—along with a dedicated troubleshooting module.

Module 1: Strategic Route Selection

Before starting, verify your reagents and scale. Choose the protocol that matches your constraints.

Route Comparison Matrix
FeatureMethod A: Acid Chloride (Schotten-Baumann) Method B: HATU/Acid Coupling
Reagents Cyclobutanecarbonyl chloride + BaseCyclobutanecarboxylic acid + HATU + DIPEA
Cost LowHigh
Scale >10g to kg scale<10g (Discovery scale)
Key Risk Dimerization of piperidone; Hydrolysis of acid chlorideHigh cost; removal of urea byproducts
Typical Yield 60–75% (if optimized)80–95%
Water Tolerance Low (requires dry conditions or biphasic control)Moderate

Module 2: Method A – The Acid Chloride Protocol (Scale-Up)

Objective: Minimize self-condensation of 4-piperidone while maximizing acylation efficiency. Critical Mechanism: The Schotten-Baumann biphasic system is superior here. By keeping the base in the aqueous phase and the acylating agent in the organic phase, you minimize the contact time between the free piperidone base and itself, reducing dimerization.

Optimized Protocol

Reagents:

  • 4-Piperidone HCl monohydrate (1.0 equiv)

  • Cyclobutanecarbonyl chloride (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Procedure:

  • Preparation of the Biphasic System:

    • Dissolve 4-Piperidone HCl monohydrate in water (

      
      ).
      
    • Add solid

      
       slowly at 
      
      
      
      . Note: The solution will bubble (
      
      
      ). Ensure pH is >9.
    • Add an equal volume of DCM. Vigorous stirring is essential to create an emulsion.

  • Controlled Addition (The "Dropwise" Rule):

    • Dissolve Cyclobutanecarbonyl chloride in a small amount of DCM.

    • CRITICAL: Add this solution dropwise to the vigorously stirred biphasic mixture at

      
       over 30–60 minutes.
      
    • Why? Rapid addition generates local hot spots and excess acid, promoting enol ester formation (O-acylation) or hydrolysis of the chloride.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Check: Use 5% MeOH in DCM. Stain with

      
       (piperidone spots are faint under UV).
      
  • Workup (The "Salting Out" Trick):

    • Separate layers. The product is moderately water-soluble.

    • Optimization: Saturate the aqueous layer with NaCl (brine) and re-extract with DCM (

      
      ) or DCM/Isopropanol (9:1) to recover trapped product.
      
    • Dry organic layers over

      
      , filter, and concentrate.
      

Module 3: Method B – The HATU Coupling Protocol (High Purity)

Objective: High-yield synthesis for medicinal chemistry libraries where purity is critical. Critical Mechanism: HATU generates a highly reactive At-ester intermediate that reacts faster with the amine than the amine reacts with itself.

Optimized Protocol

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • 4-Piperidone HCl monohydrate (1.0 equiv)

  • Solvent: DMF or dry DCM

Step-by-Step Procedure:

  • Pre-Activation:

    • Dissolve Cyclobutanecarboxylic acid in DMF (

      
      ) at 
      
      
      
      .
    • Add HATU and stir for 15 minutes. The solution typically turns slight yellow.

  • Amine Addition:

    • Add DIPEA followed by 4-Piperidone HCl monohydrate.

    • Note: The HCl salt will not dissolve immediately but will go into solution as the DIPEA frees the base.

  • Reaction:

    • Stir at RT for 4–16 hours.

    • Monitor by LCMS to ensure complete consumption of the acid.

  • Workup:

    • Dilute with EtOAc. Wash with saturated

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine.
    • Troubleshooting: If the product is polar, avoid extensive water washes. Evaporate DMF directly or use a LiCl wash to remove DMF.

Module 4: Troubleshooting Center

Visual Logic Flow: Diagnosing Impurities

Troubleshooting start Issue: Low Yield / Impurities check_lcms Check LCMS / NMR start->check_lcms dimer Mass = 2x Piperidone - H2O (Aldol Dimer) check_lcms->dimer Found Dimer enol Mass = Product + Acyl Group (O-Acylation/Enol Ester) check_lcms->enol Found Bis-Acyl start_mat Unreacted Piperidone check_lcms->start_mat SM Remains sol_dimer Solution: Lower pH, Use Biphasic Cond., Keep Temp < 5°C dimer->sol_dimer sol_enol Solution: Avoid excess Base, Add Acid Chloride slower enol->sol_enol sol_start Solution: Check Reagent Quality (Hydrate water consumes Acid Cl) start_mat->sol_start

Caption: Decision tree for identifying and resolving common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My yield is stuck at 40% using the Acid Chloride method. The product is clean, but mass balance is low.

  • Diagnosis: You are likely losing product to the aqueous layer during workup. 1-acyl-4-piperidones have significant water solubility.

  • Fix: Do not discard the aqueous layer! Saturate it with solid NaCl and extract 3–4 times with DCM containing 10% Isopropanol . This "salting out" technique can recover an additional 20–30% yield.

Q2: I see a major impurity with Mass [M+H]+ = Product + 82 (Cyclobutylcarbonyl).

  • Diagnosis: This is the Enol Ester . 4-Piperidone can tautomerize to the enol form, and the oxygen attacks the acid chloride if base concentration is too high or addition is too fast.

  • Fix:

    • Slow down the addition of acid chloride.

    • Keep the reaction strictly at

      
      .
      
    • If using Method B, ensure you aren't using a large excess of HATU.

    • Recovery: You can sometimes hydrolyze the enol ester back to the ketone by treating the crude with mild aqueous acid (1N HCl) for 30 mins, then re-extracting.

Q3: The reaction turns into a black tar.

  • Diagnosis: Polymerization of the piperidone. This happens in strongly basic, monophasic conditions (e.g., NaH in THF).

  • Fix: Switch to the Schotten-Baumann conditions (Method A). The water acts as a buffer and heat sink, preventing uncontrolled polymerization.

Q4: Can I use EDC/HOBt instead of HATU?

  • Answer: Yes, but yields are typically lower (see Reference 4). Cyclobutanecarboxylic acid is sterically hindered (secondary alpha-carbon). HATU or T3P (Propylphosphonic anhydride) are more effective for sterically demanding couplings.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1][2] [Link][1][3]

  • Synthesis of N-substituted-4-piperidone compounds.
  • Process for the preparation of 4-piperidone HCl hydrate.
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks (CalState). (Comparison of EDC vs HBTU yields). [Link]

  • Amide Coupling Reagents: Mechanisms and Applications. Fisher Scientific. [Link][1][3][4][5][6][7][8][9][10][11][12][13]

Sources

Technical Support Center: 1-(Cyclobutylcarbonyl)piperidin-4-one Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Control of Byproducts in 1-(Cyclobutylcarbonyl)piperidin-4-one Synthesis Document ID: TSC-2024-CB-PIP4 Audience: Medicinal Chemists, Process Development Scientists Status: Active

Introduction: The Synthesis Landscape

You are likely synthesizing 1-(cyclobutylcarbonyl)piperidin-4-one (MW: 181.23 Da) as a pharmacophore building block. The standard route involves the acylation of piperidin-4-one hydrochloride (or hydrate) with cyclobutanecarbonyl chloride under Schotten-Baumann conditions (biphasic) or in an organic base (DCM/TEA).

While deceptively simple, this reaction is a "perfect storm" for three specific classes of impurities:

  • Aldol Oligomers: Piperidin-4-one is highly prone to self-condensation under the basic conditions required to scavenge HCl.[1]

  • Hydrate/Ketal Artifacts: The C4 ketone is electron-deficient and readily forms gem-diols (hydrates) or hemiketals, confusing NMR interpretation.[1]

  • Hydrolysis Byproducts: The cyclobutane ring provides steric bulk, but the acid chloride is still moisture-sensitive, leading to acid impurities that are difficult to separate from the polar product.

Module 1: Impurity Pathway Visualization

The following diagram maps the "Kill Zone"—the competing pathways that degrade your yield and purity.

G Pip Piperidin-4-one (HCl/Hydrate) Product TARGET PRODUCT 1-(Cyclobutylcarbonyl) piperidin-4-one (MW: 181.2) Pip->Product + AcidCl Imp_Aldol IMPURITY A: Aldol Dimers/Oligomers (MW: ~196 / 180) Pip->Imp_Aldol Self-Condensation (High pH / Temp) AcidCl Cyclobutanecarbonyl Chloride AcidCl->Product Imp_Acid IMPURITY B: Cyclobutanecarboxylic Acid (MW: 100.1) AcidCl->Imp_Acid Hydrolysis (Wet Solvent) Base Base (TEA/K2CO3) Imp_OAcyl IMPURITY C: Enol Ester (O-Acylation) (MW: 263.3) Product->Imp_OAcyl + Excess AcidCl (Enolization)

Figure 1: Reaction network showing the primary amide coupling versus competing hydrolytic and condensation pathways.

Module 2: Analytical Forensics (Troubleshooting)

Use this table to identify the specific "ghosts" in your crude NMR or LCMS data.

Diagnostic Table: Byproduct Signatures
ComponentMW (Da)Key 1H NMR Signature (CDCl3, δ ppm)LCMS (ESI+)Origin
Target Product 181.23 3.8-4.0 (m, 2H) & 3.5-3.6 (m, 2H): N-CH2 (Rotamers).3.2-3.3 (quint, 1H): Cyclobutane methine.2.4-2.5 (t, 4H): CH2 alpha to ketone.182 [M+H]+ Desired
Impurity A (Aldol Dimer) ~196 / 178Complex multiplet 2.8-3.5: Loss of symmetry.~5.5-6.5: Olefinic proton (if dehydrated).197 / 179Base added too fast; Localized high pH.[1]
Impurity B (Acid) 100.1211.0-12.0 (br s): COOH.3.1 (quint): Shifted slightly upfield from amide.101 (weak)Wet solvents; Old acid chloride.[1]
Impurity C (Enol Ester) 263.35.2-5.5 (m): Vinyl proton on piperidine ring.Double Cyclobutane signals. 264Excess Acid Cl; Strong base; High Temp.[1]
Hydrate (Gem-diol) 199.2 (Target+H2O)No Carbonyl Carbon (~208 ppm) in 13C. Broad exchangeable peaks in 1H.182 (Dehydrates in source)Equilibrium with water (reversible).

Module 3: Troubleshooting Guides

Issue 1: "I see a complex mixture of peaks in the aliphatic region and my yield is low."

Diagnosis: Self-Aldol Condensation (Impurity A). Piperidin-4-one is an unstable free base. If you add the base (TEA/DIPEA) to the piperidin-4-one salt before the acid chloride is present, the free amine will self-condense.

  • The Fix:

    • Inversion of Addition: Dissolve the piperidin-4-one salt in DCM. Add the Cyclobutanecarbonyl chloride first.[1][2]

    • Slow Base Addition: Add the base (TEA) dropwise at 0°C . This ensures the base is consumed by the HCl generation immediately, keeping the free amine concentration low and transient.

    • Biphasic Switch: Switch to a Schotten-Baumann system (DCM / Sat. NaHCO3).[1] The inorganic base stays in the water layer, preventing the organic-phase piperidone from seeing high pH.

Issue 2: "The NMR shows the product, but the integration is wrong, and I see a broad hump at 3-5 ppm."

Diagnosis: Hydrate Formation. The ketone at position 4 is electron-deficient due to the N-acyl group. It avidly grabs water from the air or workup to form the gem-diol.

  • The Fix:

    • Dehydration: This is usually not a permanent impurity.[1] Dissolve the crude in Toluene and reflux with a Dean-Stark trap or simply rotovap from Toluene 2-3 times to azeotrope the water.

    • Avoid Alcohols: Do not use Methanol or Ethanol for workup.[1] They form hemi-ketals (Mass + 32 or + 46) which look like impurities but are reversible.[1]

Issue 3: "I have a stubborn impurity at RRT 1.2 that won't wash out."

Diagnosis: O-Acylated Enol Ester (Impurity C). If you used excess acid chloride (>1.2 eq) and allowed the temperature to rise, the enol form of the ketone reacted with the acid chloride.

  • The Fix:

    • Hydrolysis: Treat the crude oil with 1M LiOH in THF/Water for 30 minutes. This selectively cleaves the O-acyl ester (returning your product) while leaving the N-acyl amide (your product) intact.

    • Stoichiometry Control: Strictly use 1.05 equivalents of acid chloride.

Module 4: Optimized Protocol (The "Gold Standard")

This protocol is designed to minimize aldol condensation and hydrolysis.[1]

Reagents:

  • Piperidin-4-one HCl monohydrate (1.0 eq)

  • Cyclobutanecarbonyl chloride (1.05 eq)

  • Triethylamine (2.2 eq) or DIPEA

  • DCM (Anhydrous)

Workflow:

  • Suspension: Suspend Piperidin-4-one HCl (1.0 eq) in DCM (10 vol) under Nitrogen. Cool to 0°C .[1]

  • Acyl Source Addition: Add Cyclobutanecarbonyl chloride (1.05 eq) directly to the suspension. (Note: No reaction happens yet as the amine is protonated).[1]

  • Triggered Release: Add Triethylamine (2.2 eq) dropwise over 30 minutes, maintaining internal temp <5°C.

    • Why? As TEA neutralizes the HCl, the free amine is released and immediately reacts with the adjacent acid chloride, preventing it from finding another piperidone molecule to dimerize with.

  • Workup: Quench with 1N HCl (removes unreacted amine and TEA). Wash with Sat. NaHCO3 (removes Cyclobutanecarboxylic acid).[1]

  • Isolation: Dry over MgSO4. Concentrate. If the oil is gummy (hydrate), chase with Toluene.

FAQ: Rapid Response

Q: Can I use EDC/HOBt coupling instead of the acid chloride? A: Yes, but it is harder to purify. The urea byproducts (DCU/DIU) are difficult to separate from the polar ketone product. The acid chloride route is cleaner for this specific substrate because the byproduct (HCl) is easily washed away.

Q: Why does my product solidify into a waxy solid after standing? A: This is likely the hydrate (gem-diol). 1-(cyclobutylcarbonyl)piperidin-4-one is a low-melting solid/oil, but the hydrate is often a stable solid. Verify by running a generic IR; a broad -OH stretch around 3300 cm-1 confirms the hydrate.

Q: Is the cyclobutane ring stable to the acid wash? A: Yes. The cyclobutane ring is strained but kinetically stable to dilute aqueous acid (1N HCl) used in workups.[1] It will not ring-open under these conditions.

References

  • Synthesis of N-Acyl Piperidin-4-ones

    • Title: Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof (Analogous chemistry for piperidone acylation).[3]

    • Source: European Patent EP0976733B1.[1][3]

    • URL
  • Piperidin-4-one Reactivity & Hydrates

    • Title: 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis.[1][4]

    • Source: ChemicalBook / various suppliers (confirming the hydrate equilibrium).[1]

  • Cyclobutanecarbonyl Chloride Properties

    • Title: Cyclobutanecarbonyl chloride Compound Summary.[1][2][5]

    • Source: PubChem.[1]

    • URL:[Link]

  • Amide Coupling Impurities

    • Title: Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.[1]

    • Source: American Pharmaceutical Review.[1]

    • URL:[Link]

Sources

Technical Support Center: Purity Enhancement of 1-(Cyclobutylcarbonyl)piperidin-4-one

[1]

Case ID: PUR-CB-PIP4 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the technical support hub for 1-(Cyclobutylcarbonyl)piperidin-4-one . This intermediate is a critical scaffold in medicinal chemistry, particularly for GPCR antagonists and kinase inhibitors.[1] Its dual functionality—a reactive ketone and a stable amide—presents a unique purification paradox: the amide is robust, but the ketone is prone to self-condensation (Aldol) and hydration.

This guide provides a self-validating workflow to elevate purity from crude (<85%) to pharmaceutical grade (>98%).

Module 1: Impurity Profiling & Origin Analysis

Before attempting purification, you must identify what you are removing.[1] The ketone moiety on the piperidine ring is the primary source of instability.

Visualizing the Impurity Landscape

The following diagram maps the origin of common impurities based on reaction conditions.

ImpurityMapSM14-Piperidinone(Starting Material)TargetTarget Molecule1-(Cyclobutylcarbonyl)piperidin-4-oneSM1->Target Acylation (Base)Imp1Impurity A:Aldol Dimer(Self-Condensation)SM1->Imp1 High pH / HeatSM2CyclobutanecarbonylChlorideSM2->TargetImp2Impurity B:CyclobutanecarboxylicAcid (Hydrolysis)SM2->Imp2 Wet SolventTarget->Imp1 Storage > RTImp3Impurity C:Piperidinone Hydrate(Gem-diol)Target->Imp3 H2O Exposure

Figure 1: Impurity genesis map. Note that Impurity A (Aldol Dimer) is irreversible and increases with pH and temperature.

Module 2: Synthesis Optimization (Prevention)

Goal: Minimize downstream purification burden.

The most common synthetic route involves reacting 4-piperidinone hydrochloride with cyclobutanecarbonyl chloride.[1]

Critical Control Points:

  • Base Selection: Avoid strong mineral bases (NaOH/KOH) which accelerate the Aldol condensation of the ketone [1]. Use Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[1]

  • Temperature: The reaction is exothermic.[1] Maintain 0–5 °C during addition to prevent thermal degradation.

  • Stoichiometry: Use a slight excess of the acid chloride (1.1 eq) to ensure complete consumption of the piperidinone, as unreacted amine is difficult to separate from the product by crystallization.

Module 3: Work-up & Isolation Protocols

Protocol A: The "Acid Wash" (Essential)

Since the product is a neutral amide, we can aggressively wash away starting materials.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash organic layer with 1N HCl (2x) .[1]

    • Mechanism:[1][2][3][4][5] Protonates unreacted piperidinone (pKa ~9) and DIPEA, forcing them into the aqueous layer.[1] The target amide remains in the organic layer.

  • Base Wash: Wash with Saturated NaHCO₃ (2x) .

    • Mechanism:[1][2][3][4][5] Removes cyclobutanecarboxylic acid (hydrolysis byproduct) as the sodium salt.[1]

  • Drying: Dry over anhydrous Na₂SO₄. Do not use MgSO₄ if the product is sensitive, as it is slightly Lewis acidic.[1]

Module 4: Purification Techniques

If the crude purity is <95% after work-up, choose one of the following methods.

Method 1: Crystallization (Scalable)

Piperidin-4-ones often form low-melting solids.[1] If the free base oils out, crystallization is best achieved using a solvent polarity gradient.[1]

Solvent SystemRatio (v/v)ProcedureSuitability
EtOAc / Heptane 1:3Dissolve in hot EtOAc (min vol), add Heptane until cloudy, cool to -20°C.Best for Free Base
IPA (Isopropyl Alcohol) 100%Dissolve hot, cool slowly.[1][2]Good for removing polar impurities [2].[1][6][7]
Ethanol / Ether 1:5Dissolve in EtOH, precipitate with Et₂O.[1]Effective for removing colored impurities.[1]
Method 2: Column Chromatography (High Purity)

The ketone moiety makes the molecule polar.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: 0%

    
     5% Methanol in Dichloromethane (DCM).[1]
    
  • Loading: Dissolve crude in minimal DCM.

  • Visualization: UV (amide absorption) or Iodine stain (ketone/amide).[1] Note: Ninhydrin will NOT work as there is no free amine.

Module 5: Troubleshooting & Stability (The "Hidden" Issues)

Issue: "My NMR shows broad peaks or missing Carbonyl signals."
  • Diagnosis: Hydrate Formation.[1]

  • Explanation: The C=O of piperidin-4-one is electron-deficient and readily reacts with atmospheric water to form a gem-diol (hydrate) [3].[1] This equilibrium broadens NMR signals.[1]

  • Solution:

    • Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Run NMR in DMSO-d₆ instead of CDCl₃ to break hydrogen bond networks.

Issue: "New spots appearing on TLC during storage."
  • Diagnosis: Aldol Condensation.[1][5]

  • Explanation: Even mild basic residues can catalyze the dimerization of two ketone molecules.

  • Solution:

    • Ensure the final organic extract was washed with Brine (neutral).[1]

    • Store the compound at -20°C under Argon.

    • Avoid storing in solution state for long periods.[1]

Decision Tree: Purification Strategy

PurificationLogicStartCrude ProductIsolatedCheckPurityCheck Purity (LCMS/NMR)Start->CheckPurityHighPurityPurity > 95%CheckPurity->HighPurityYesLowPurityPurity < 95%CheckPurity->LowPurityNoFinalDry & Store(-20°C)HighPurity->FinalSolidStateIs it a Solid?LowPurity->SolidStateRecrystRecrystallize(EtOAc/Heptane)SolidState->RecrystYesColumnFlash Column(DCM/MeOH)SolidState->ColumnNo (Oil)Recryst->FinalColumn->Final

Figure 2: Logic flow for selecting the appropriate purification method based on physical state and initial purity.[1]

FAQ: Rapid Response

Q: Can I distill this compound? A: It is risky.[1] Piperidin-4-ones are thermally labile and can decompose or polymerize at high temperatures required for distillation (>150°C at ambient pressure).[1] Kugelrohr distillation under high vacuum (<0.5 mmHg) is the only recommended thermal method [4].

Q: Why is my yield low after column chromatography? A: The ketone can interact strongly with acidic sites on silica gel. Pre-treat your silica column with 1% Triethylamine in the mobile phase to neutralize active sites, or switch to neutral alumina.[1]

Q: The product is an oil but I need a solid. What do I do? A: If the free base refuses to crystallize, consider forming the oxime derivative for storage/purification if the ketone is not immediately needed, or simply store as a frozen oil. Alternatively, rigorous drying (azeotroping with toluene) often induces solidification if solvent traces are preventing the lattice from forming.[1]

References

  • Sahu, S. K., et al. (2013).[1][8] "Piperidin-4-one: the potential pharmacophore."[1][8] Mini-Reviews in Medicinal Chemistry. Discusses the reactivity and stability of the piperidinone nucleus.

  • US Patent 8853407B1. (2014).[1][9] "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs." Describes crystallization of N-acyl piperidinones using Isopropyl Alcohol.

  • Aridoss, G., et al. (2021).[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters. Details solvent systems for piperidinone purification.

  • Organic Syntheses. (2013). General handling of substituted piperidines and thermal stability during purification.

Technical Support Center: Catalyst Optimization for 1-(Cyclobutylcarbonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMIDE-OPT-04 Subject: Optimization of acylation protocols for 4-piperidone derivatives Status: Open for Research Use Only

Executive Summary

The synthesis of 1-(Cyclobutylcarbonyl)piperidin-4-one presents a unique intersection of chemoselectivity and thermodynamic challenges. The core difficulty lies not in the amide bond formation itself, but in the handling of the 4-piperidone hydrochloride monohydrate starting material. The presence of hydrate water acts as a stoichiometric "poison" for activated acyl species, while the ketone moiety at the C4 position is susceptible to base-mediated aldol condensation (dimerization) if the catalytic environment is uncontrolled.

This guide moves beyond standard EDC/NHS protocols, which often result in sluggish kinetics due to the steric bulk of the cyclobutyl group. We focus on two superior catalytic pathways: Nucleophilic Catalysis (DMAP) for acid chloride routes and Propylphosphonic Anhydride (T3P) for direct condensation.

Part 1: Strategic Analysis & Catalyst Selection

The "Hydrate Trap"

Most commercial 4-piperidone is supplied as the hydrochloride monohydrate (


).
  • The Issue: If you use a standard coupling reagent (e.g., HATU, EDC) without removing the water, the coupling agent will activate the water molecules, consuming your expensive reagents and generating the free acid side-product.

  • The Fix: You must perform a "Free Base & Dry" operation or use a dehydrating coupling agent like T3P.

Catalyst Comparison Table
Catalyst/ReagentMechanismSuitability for TargetKinetic Profile
DMAP (4-Dimethylaminopyridine)Nucleophilic Acyl SubstitutionHigh. Essential if using Cyclobutanecarbonyl chloride.Fast. Generates reactive

-acylpyridinium species.
T3P (Propylphosphonic anhydride)Activation via mixed anhydrideExcellent. Acts as its own water scavenger.[1]Moderate. Very clean profile; water-soluble byproducts.
Boronic Acids (e.g., 2-fluorophenylboronic acid)Reversible covalent bondingLow to Moderate. Often too slow for sterically hindered cyclobutanes.Slow. "Green" but often requires high temperatures incompatible with the ketone.
EDC / HOBt Carbodiimide couplingPoor. Urea byproducts are difficult to remove from the piperidone product.Slow. Susceptible to hydrate interference.

Part 2: Optimized Protocols

Protocol A: The "Green" Route (T3P)

Recommended for gram-scale synthesis where product purity is paramount.

Why T3P? T3P drives the reaction equilibrium by consuming the water released during amidation (and the hydrate water from the starting material) to form stable phosphonic acid byproducts.

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • 4-Piperidone HCl monohydrate (1.0 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Slurry Formation: Suspend 4-piperidone HCl monohydrate and Cyclobutanecarboxylic acid in EtOAc (10 V).

  • Base Addition: Add TEA dropwise at 0°C. Note: The solution will thicken as amine salts precipitate.

  • Catalyst Addition: Add T3P solution dropwise. Maintain temperature < 10°C to prevent exotherms from dehydrating the ketone.

  • Reaction: Warm to room temperature (20-25°C) and stir for 4–12 hours.

  • Workup: Wash organic layer with water (3x), then saturated

    
    . The T3P byproducts are highly water-soluble, leaving clean product in the organic phase.[2]
    
Protocol B: The "Industrial" Route (Acid Chloride + DMAP)

Recommended for scale-up or when Cyclobutanecarbonyl chloride is available.

Why DMAP? The cyclobutyl group provides steric hindrance. DMAP attacks the acid chloride to form a planar, highly electrophilic


-acylpyridinium salt, which is much more reactive toward the secondary amine of the piperidone than the acid chloride itself.

Step-by-Step:

  • Drying (Critical): Dissolve 4-piperidone HCl hydrate in Methanol, add solid

    
     (2 equiv), stir for 30 mins, filter, and rotary evaporate. Azeotrope the residue with Toluene (2x) to remove water.
    
  • Solvation: Dissolve the free-based, dry 4-piperidone in DCM (Dichloromethane).

  • Catalyst Loading: Add DMAP (0.1 equiv) and TEA (1.2 equiv).

  • Acylation: Cool to 0°C. Add Cyclobutanecarbonyl chloride (1.1 equiv) slowly.

  • Quench: Quench with saturated

    
     to remove unreacted DMAP and piperidine salts.
    

Part 3: Mechanism Visualization

The DMAP Catalytic Cycle

The following diagram illustrates why DMAP is superior for overcoming the steric hindrance of the cyclobutyl group.

DMAP_Mechanism AcidCl Cyclobutanecarbonyl Chloride Inter1 N-Acylpyridinium Salt (Activated) AcidCl->Inter1 Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter1 Catalysis Inter1->DMAP Regeneration Product 1-(Cyclobutylcarbonyl) piperidin-4-one Inter1->Product Amine Attack BaseHCl Base·HCl Inter1->BaseHCl Cl- Elimination Piperidone 4-Piperidone Piperidone->Product

Figure 1: The DMAP catalytic cycle accelerates the reaction by forming a highly electrophilic N-acylpyridinium intermediate, overcoming the steric bulk of the cyclobutyl group.

Part 4: Troubleshooting Guide

Decision Tree for Experimental Failure

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue Detected Yield Low Yield? Start->Yield Impurity Impurity/Gunk? Start->Impurity CheckWater Did you dry the Piperidone Hydrate? Yield->CheckWater Yes CheckBase Is Base too strong (e.g., NaOH, KOH)? Impurity->CheckBase Yes SolventCheck Check Solvent (DMF/DMSO hold water) CheckWater->SolventCheck Yes Sol1 Action: Azeotropic Distillation with Toluene CheckWater->Sol1 No Aldol Diagnosis: Aldol Condensation (Dimerization) CheckBase->Aldol Yes Sol2 Action: Switch to DIPEA/TEA Keep Temp < 20°C Aldol->Sol2

Figure 2: Diagnostic workflow for common synthesis failures. The most frequent error is failing to account for the hydrate water in the starting material.

FAQ: Specific Scenarios

Q: Can I use EDC/NHS for this reaction? A: You can, but it is not recommended. The cyclobutyl group adds steric bulk that slows down the attack of the amine on the O-acylisourea intermediate. This slow kinetics allows the water from the hydrate (if not perfectly removed) to hydrolyze your active ester. T3P or Acid Chloride/DMAP are kinetically superior for this specific scaffold.

Q: My product has a yellow/orange tint and multiple spots on TLC. What is it? A: This is likely the self-condensation product of 4-piperidone. Under basic conditions (especially if you used strong inorganic bases like NaOH to free-base the salt), the ketone enolizes and attacks another ketone molecule.

  • Fix: Use organic bases (DIPEA, TEA) and keep the reaction temperature low (0°C during addition).

Q: How do I remove excess DMAP? A: DMAP is basic. Wash your organic reaction mixture with dilute acid (e.g., 0.5M HCl or 5% citric acid). The DMAP will protonate, become water-soluble, and wash away. Caution: Do not use strong acid if you have acid-sensitive protecting groups, though this target molecule is relatively robust.

References

  • Imperial College London. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[3] (Demonstrates T3P efficiency in hindered systems and water solubility of byproducts).

  • National Institutes of Health (NIH). (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates.[4][5][6] (Review of catalytic mechanisms including Boronic acids and DMAP).

  • Macmillan Group. (2004). Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. (Foundational mechanisms of DMAP nucleophilic catalysis).

  • Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.[7] (Provides industrial context for handling 4-piperidone salts and hydrates).[8]

  • American Chemical Society (ACS). (2024). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] (Validates T3P/Pyridine protocols for sensitive substrates).

Sources

Validation & Comparative

Technical Guide: ¹H and ¹³C NMR Analysis of 1-(Cyclobutylcarbonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares three analytical approaches to validate the structure and purity of this compound. It demonstrates that High-Temperature (VT) NMR in DMSO-d₆ is the superior method for quantitative analysis, offering a simplified spectrum through fast-exchange coalescence.

Structural Dynamics & The "Impurity" Illusion

Before analyzing the spectra, one must understand the dynamic behavior of the molecule. The nitrogen atom in the piperidine ring forms an amide bond with the cyclobutyl carbonyl group.

  • Restricted Rotation: The partial double-bond character (

    
    ) creates a high rotational energy barrier (~15-18 kcal/mol).
    
  • Rotamers: In solution at 298 K, the molecule exists as a mixture of two slowly interconverting rotamers (syn and anti relative to the carbonyl oxygen).

  • Spectral Consequence: Protons on the piperidine ring (positions 2 and 6) experience different magnetic environments, causing them to appear as two distinct sets of signals or broad "humps" rather than a clean triplet/doublet.

Visualizing the Rotamer Equilibrium

RotamerDynamics RotamerA Rotamer A (syn) Restricted Rotation Transition Transition State (High Energy Barrier) RotamerA->Transition Heat Input Coalescence Coalescence (Fast Exchange) > 350 K RotamerA->Coalescence VT-NMR RotamerB Rotamer B (anti) Restricted Rotation Transition->RotamerB RotamerB->Coalescence

Figure 1: The dynamic equilibrium between rotamers. At room temperature, the exchange is slow on the NMR timescale. At high temperatures (>350 K), the exchange becomes fast, averaging the signals.

Comparative Analysis of Analytical Methods

We compare three scenarios to guide your method selection.

Method A: Standard ¹H NMR (CDCl₃, 298 K)
  • Status: Not Recommended for Quantitation.

  • Observation: The spectrum appears "messy." The piperidine

    
    -protons (adjacent to N) split into two complex multiplets separated by ~0.4 ppm. The cyclobutyl methine proton may overlap with the piperidine signals.
    
  • Risk: Often mistaken for a mixture of product + starting material.

Method B: High-Temperature ¹H NMR (DMSO-d₆, 373 K)
  • Status: Gold Standard.

  • Observation: Sharp, well-defined peaks. The rotational barrier is overcome; the

    
    -protons coalesce into a single equivalent signal.
    
  • Benefit: Allows for accurate integration and purity calculation.

Method C: Comparison with Alternative (1-Acetylpiperidin-4-one)
  • Status: Reference Standard.

  • Insight: Comparing the cyclobutyl analog to the acetyl analog highlights the shielding effect of the cycloalkane ring.

Data Summary Table: Chemical Shift Comparison
AssignmentMethod A: CDCl₃ (298 K)Method B: DMSO-d₆ (373 K)Method C: Acetyl Analog (CDCl₃)
Solvent Status Slow Exchange (Split) Fast Exchange (Coalesced) Reference
Ketone C=O ~207.0 ppm~206.5 ppm~207.0 ppm
Amide C=O ~173.5 ppm~172.8 ppm~169.0 ppm
Pip-H (

to N)
3.60 & 3.95 ppm (2x Broad)3.75 ppm (Singlet/Triplet avg)3.65 & 3.85 ppm
Pip-H (

to C=O)
2.45 ppm (Multiplet)2.40 ppm (Triplet)2.48 ppm
Cyclobutyl Methine 3.25 - 3.35 ppm (m)3.30 ppm (Quintet)N/A (Methyl @ 2.13 s)
Cyclobutyl -CH₂- 1.80 - 2.40 ppm (m)1.75 - 2.30 ppm (m)N/A

> Note: Chemical shifts are representative based on N-acyl piperidone scaffold behaviors [1][2]. Exact values may shift ±0.1 ppm depending on concentration.

Experimental Protocols

Protocol 1: The "Self-Validating" VT-NMR Experiment

To prove that the complex peaks are rotamers and not impurities, perform this variable temperature (VT) experiment.

Reagents:

  • Sample: 10 mg 1-(Cyclobutylcarbonyl)piperidin-4-one.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

Workflow:

  • Preparation: Dissolve sample in an NMR tube. Ensure the solution is clear (filter through glass wool if necessary).

  • Step 1 (Ambient): Acquire a standard ¹H spectrum at 298 K (25°C).

    • Expectation: Broad/split signals for Piperidine H2/H6.

  • Step 2 (Heating): Increase probe temperature to 323 K (50°C). Allow 5 minutes for equilibration. Shim and acquire.

    • Expectation: Signals begin to broaden further (coalescence approach).

  • Step 3 (Coalescence): Increase probe temperature to 373 K (100°C). Shim carefully (shimming is sensitive to convection currents). Acquire.

    • Expectation: Broad signals sharpen into single, defined multiplets.

  • Step 4 (Validation): Cool back to 298 K and re-acquire.

    • Expectation: The spectrum returns to the original "messy" state. This reversibility confirms rotamers.

Protocol 2: ¹³C NMR Acquisition Parameters

Carbon NMR is less sensitive to broadening but will show peak doubling (twin signals) for the piperidine ring carbons in slow exchange.

  • Frequency: 100 MHz or higher.

  • Relaxation Delay (

    
    ):  Set to 2.0 - 3.0 seconds . The quaternary ketone and amide carbons have long 
    
    
    
    relaxation times. Short delays will suppress these signals.
  • Scans: Minimum 512 scans for adequate S/N ratio.

  • Key Diagnostic: Look for the Ketone Carbon (~207 ppm) . If this signal is absent or weak, increase

    
    .
    

Analytical Workflow Diagram

This diagram outlines the decision logic for analyzing N-acyl piperidines.

AnalyticalWorkflow Start Start: 1-(Cyclobutylcarbonyl) piperidin-4-one Sample SolventChoice Select Solvent Start->SolventChoice CDCl3 CDCl3 (298 K) SolventChoice->CDCl3 Routine DMSO DMSO-d6 (298 K) SolventChoice->DMSO Polar CheckSpectrum Check Spectrum: Split/Broad Signals? CDCl3->CheckSpectrum DMSO->CheckSpectrum ResultMessy Result: Broad/Split Signals (Rotamers present) CheckSpectrum->ResultMessy Yes ActionVT Action: Heat to 373 K (Variable Temp) ResultMessy->ActionVT FinalSpectrum Final Spectrum: Coalesced Signals (Quantitative Purity) ActionVT->FinalSpectrum

Figure 2: Decision tree for overcoming rotameric broadening in NMR analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data: Amide Rotational Barriers. University of Wisconsin-Madison. Retrieved from [Link]

  • Clayden, J., et al. (2018). Variable-temperature NMR spectra and lineshape analysis of amide rotamers. ResearchGate.[1][2] Retrieved from [Link]

Sources

Comparative Biological Activity of 1-(Cyclobutylcarbonyl)piperidin-4-one and Structural Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1] Its structural rigidity and the synthetic accessibility of its nitrogen and carbon atoms allow for extensive modification to achieve desired biological effects, including anticancer, analgesic, and anti-inflammatory properties.[2][3] This guide focuses on 1-(cyclobutylcarbonyl)piperidin-4-one as a representative N-acyl piperidinone and explores the comparative biological activity of its structural analogs. While direct experimental data for this specific molecule is limited in publicly accessible literature, we can infer its potential activities and establish a robust structure-activity relationship (SAR) by analyzing closely related analogs.

This analysis will dissect how modifications to the N-acyl group and substitutions on the piperidone ring influence three critical areas of biological activity: anti-inflammatory, anticancer, and analgesic potential. Through a review of experimental data from authoritative studies, we will elucidate the chemical causality behind the observed biological outcomes.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. A primary therapeutic strategy involves inhibiting pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of cytokines like Interleukin-6 (IL-6).[4] Piperidin-4-one derivatives have emerged as potent modulators of these pathways.

A pivotal study by Zheng et al. provides a strong basis for our comparison. They synthesized a series of mono-carbonyl analogs of curcumin (MCACs) where a piperid-4-one serves as the central linker. These compounds were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced IL-6 production in macrophages.[4]

The data reveals several key SAR trends for anti-inflammatory activity:

  • N-Substitution is Critical: The unsubstituted piperidin-4-one analog (F1) shows moderate activity. Acylation or alkylation of the nitrogen generally enhances potency.

  • N-Acyl Group Influence: Comparing N-acetyl (F2) and N-propionyl (F3) analogs suggests that small alkyl acyl groups are well-tolerated. While a direct cyclobutylcarbonyl analog was not tested, its constrained, lipophilic nature could offer favorable interactions within the binding pocket.

  • N-Aryl/Heteroaryl Substitution: Introducing aromatic or heteroaromatic moieties on the nitrogen, such as in compounds F35 and F36 , leads to a significant increase in potency.[4] This suggests a hydrophobic pocket in the target protein that can be effectively occupied by these groups.

  • Substitution on Benzylidene Rings: Electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -F, -Cl) on the terminal phenyl rings have a variable but often positive impact on activity, highlighting the importance of electronic and steric factors in target engagement.

Compound IDR Group (at N1)R' Group (at C3, C5 Benzylidene)IL-6 Inhibition IC50 (µM)[4]
F1 H4-F14.3
F2 Acetyl4-F11.2
F3 Propionyl4-F12.5
F8 Methyl2,4-diCl4.8
F29 Isopropyl4-OCH34.9
F33 Cyclohexyl4-OCH34.3
F35 4-Methylphenyl4-OCH31.9
F36 2-Thienylmethyl4-OCH32.1
Curcumin N/AN/A9.8

Mechanistic studies revealed that the most potent compounds, F35 and F36 , dose-dependently inhibited the activation of both NF-κB and the ERK signaling pathway in LPS-stimulated macrophages.[4] Furthermore, these compounds demonstrated significant in vivo efficacy, protecting mice from LPS-induced septic death.[4]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates ERK ERK LPS->ERK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates & Binds ERK->DNA Activates Transcription Factors IkB_NFkB->NFkB IkBα Degradation F35_F36 Compound F35/F36 F35_F36->IKK Inhibits F35_F36->ERK Inhibits IL6 IL-6 Gene Transcription DNA->IL6 Initiates

NF-κB and ERK Signaling Inhibition by Piperidone Analogs.

Comparative Anticancer Activity

The α,β-unsaturated ketone motif present in many 3,5-bis(benzylidene)piperidin-4-ones is a known Michael acceptor, capable of interacting with cellular thiols, such as those in cysteine residues of critical enzymes and transcription factors involved in cancer progression.[5] This interaction is a key mechanism for the antiproliferative effects observed in this class of compounds.

Studies on N-acyl and N-sulfonyl piperidin-4-one derivatives reveal distinct SAR for anticancer activity:

  • N-Acyl/Sulfonyl Groups: Attaching various acyl, sulfonyl, or carboxamide groups to the piperidone nitrogen often enhances cytotoxic potency compared to the unsubstituted parent compound.[5][6]

  • Role of the Michael Acceptor: The 3,5-bis(ylidene) moieties are crucial for activity. Their ability to undergo Michael addition with nucleophilic residues on target proteins is a primary mode of action.

  • Substitution on Aryl Rings: Electron-withdrawing groups on the terminal aryl rings can increase the electrophilicity of the β-carbon, potentially enhancing the rate of Michael addition and increasing cytotoxicity. For instance, N-acryloyl piperidones with furan rings showed significant cytotoxicity against leukemia and colon cancer cell lines.[5]

  • Target Selectivity: Some analogs exhibit selectivity for certain cancer cell lines. For example, a series of N-substituted-4-piperidinone-1-carboxamides showed high potency against HCT116 (colon), MCF7 (breast), and A431 (skin) cancer cells, with a proposed mechanism of topoisomerase II-α inhibition.[6]

Compound ClassR Group (at N1)Cancer Cell LineActivity Metric (GI50/IC50)Reference
Furfurylidene AnalogN-acetylMolt-4 (Leukemia)>100 µM[5]
Furfurylidene AnalogN-(4-chlorophenyl)sulfonylMolt-4 (Leukemia)1.2 µM [5]
Furfurylidene AnalogN-acryloylMolt-4 (Leukemia)1.6 µM [5]
Carboxamide AnalogN-(4-fluorophenyl)carbamoylHCT116 (Colon)0.53 µM [6]
Carboxamide AnalogN-(4-chlorophenyl)carbamoylHCT116 (Colon)0.41 µM [6]
Doxorubicin N/AHCT116 (Colon)0.51 µM[6]

The data clearly indicates that the nature of the N1 substituent dramatically impacts anticancer efficacy. The N-(4-chlorophenyl)sulfonyl and N-acryloyl groups confer potent cytotoxicity, likely by modulating the reactivity of the core pharmacophore.[5] The N-arylcarboxamide derivatives also show exceptional potency, rivaling or exceeding that of the standard chemotherapeutic agent doxorubicin.[6]

Comparative Analgesic Activity

The piperidine ring is a fundamental structural component of many opioid analgesics, including morphine and fentanyl.[7] Modifications to the 4-position and the N1-position of the piperidine ring are well-established strategies for developing potent analgesic agents.

While direct data on N-acyl-4-piperidones for analgesia is less common than for N-acyl-4-anilidopiperidines (fentanyl analogs), we can extrapolate key principles:

  • N-Substituent: The nature of the N-substituent is paramount for opioid receptor affinity. In fentanyl analogs, an N-phenethyl group is optimal. For other piperidine series, different alkyl or aroyl groups can confer significant analgesic activity.

  • 4-Position Substitution: The substitution at the 4-position dictates the class of analgesic. A 4-keto group, as in our core structure, is different from the 4-anilinido group of fentanyls or the 4-hydroxyl group of other opioids. However, the 4-piperidone can serve as a synthetic precursor to these more active analogs.

  • Mechanism of Action: Many piperidine-based analgesics act via agonism at the µ-opioid receptor. The analgesic effect of novel derivatives is often confirmed by its reversal upon administration of an opioid antagonist like naloxone.[7]

A study on 1-methyl-4-(N-aroyl)-piperidinamides demonstrated that N-acylation can produce compounds with significant anti-inflammatory and analgesic properties.[8] Although these are not 4-piperidones, they highlight the principle that the N-acyl group can drive analgesic activity in a piperidine scaffold. A separate study on alkyl piperidine derivatives showed that derivatization of the parent compounds led to highly significant analgesia in the tail immersion test.[9]

cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Design Analogs (Vary N-acyl group, etc.) B Chemical Synthesis & Purification A->B C Structural Confirmation (NMR, MS) B->C D Primary Assay (e.g., IL-6 Inhibition) C->D E Determine Potency (IC50 Values) D->E Quantitative Data F Secondary/Mechanistic Assays (e.g., NF-κB, Cytotoxicity) D->F Elucidate Mechanism G Select Lead Compounds E->G Rank Potency H Animal Model of Disease (e.g., Sepsis, Pain Model) G->H I Evaluate Efficacy & Toxicity H->I

Sources

structure-activity relationship (SAR) of piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Specialists

Executive Summary: The "Privileged Scaffold" Advantage

Piperidin-4-one derivatives represent a "privileged scaffold" in medicinal chemistry, offering a versatile template that bridges the gap between natural product mimics (specifically curcuminoids) and synthetic heterocycles. While curcumin possesses potent anticancer properties, its clinical utility is severely hampered by poor bioavailability and rapid hydrolytic degradation.

Piperidin-4-one analogs—specifically the 3,5-bis(benzylidene)-4-piperidones (DAPs) and 2,6-diarylpiperidin-4-ones —solve these pharmacokinetic limitations. They retain the pharmacophore required for cytotoxicity (the


-unsaturated ketone) while embedding it within a rigid heterocyclic ring that enhances metabolic stability and solubility.

This guide objectively compares these derivatives against standard-of-care agents (Doxorubicin, Ciprofloxacin) and structural alternatives (Curcumin), supported by experimental protocols and mechanistic logic.

Part 1: Structural Logic & Synthetic Accessibility

The biological activity of piperidin-4-ones is dictated by two distinct substitution patterns, each driving a different therapeutic indication.

1. The Anticancer Pharmacophore (3,5-Substitution)

The 3,5-bis(benzylidene)-4-piperidone structure functions as a "double Michael acceptor."

  • Mechanism: The exocyclic double bonds at C3 and C5 create a conjugated enone system. This electrophilic "warhead" alkylates cellular thiols (e.g., Glutathione, Cysteine residues on STAT3/NF-

    
    B), leading to ROS generation and apoptosis.
    
  • SAR Rule: Electron-withdrawing groups (F, NO

    
    ) on the benzylidene rings increase electrophilicity and potency.
    
2. The Antimicrobial Pharmacophore (2,6-Substitution)

The 2,6-diarylpiperidin-4-one structure mimics the spatial arrangement of certain alkaloids.

  • Mechanism: These compounds often target bacterial DNA gyrase or fungal ergosterol pathways.

  • SAR Rule: Lipophilicity is key here. 2,6-diaryl substitution creates a hydrophobic pocket interaction. N-acylation often modulates membrane permeability.

Synthetic Workflow (Graphviz)

The synthesis is highly accessible via Mannich-type condensations, allowing for rapid library generation.

Synthesis_Workflow Reagents Reagents: 4-Piperidone HCl + Ar-CHO (2 equiv) Intermediate Intermediate: Aldol Condensation (Beta-hydroxy ketone) Reagents->Intermediate Nucleophilic Attack Catalyst Catalyst: Acetic Acid / HCl (gas) or L-Proline Catalyst->Intermediate Activates Electrophile Product Target Scaffold: 3,5-bis(benzylidene)-4-piperidone (Michael Acceptor) Intermediate->Product Dehydration (-H2O)

Figure 1: One-pot synthesis of 3,5-bis(benzylidene) derivatives via Claisen-Schmidt condensation. This route is preferred for generating cytotoxic libraries.

Part 2: Comparative Efficacy (Anticancer Focus)

This section compares A-DiFiD (a potent N-acryloyl derivative) and generic 3,5-bis(benzylidene) analogs against the clinical standard Doxorubicin and the natural precursor Curcumin.

Mechanistic Pathway: The "Thiol Switch"

Unlike Doxorubicin, which intercalates DNA causing genotoxicity in normal cells, piperidin-4-ones primarily target mitochondrial function and thiol-dependent signaling proteins.

Mechanism_Action Compound Piperidin-4-one (Michael Acceptor) Target Cellular Thiols (GSH, STAT3-Cys) Compound->Target Alkylation Event1 GSH Depletion & Redox Imbalance Target->Event1 Inhibition Event2 ROS Accumulation (Superoxide spike) Event1->Event2 Mito Mitochondrial Dysfunction (Membrane Potential Loss) Event2->Mito Damage Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis Cytochrome C Release

Figure 2: The cytotoxic cascade triggered by Michael acceptor-mediated thiol depletion.

Table 1: Cytotoxicity Comparison (IC50 Values)

Data synthesized from recent comparative studies (e.g., Exploration Targeted Anti-tumor Therapy 2023; MDPI Pharmaceuticals).

Compound ClassSpecific AnalogTarget Cell Line (Type)IC50 (µM)Selectivity Index (SI)Performance vs. Standard
Piperidin-4-one A-DiFiD (N-acryloyl-3,5-bis(2,4-difluorobenzylidene))HN5 (Head & Neck)0.24 > 10Superior to 5-FU; Comparable to Doxorubicin but less cardiotoxic.
Piperidin-4-one Compound 5a (Morpholine-tail)HL-60 (Leukemia)0.85~50Superior to Curcumin (which is >10 µM).
Natural Product CurcuminHN5 / HL-6012.5 - 20.0HighInferior . Limited by poor solubility and rapid metabolism.
Clinical Standard DoxorubicinHN5 / HL-600.1 - 0.5Low (< 5)High Potency , but low selectivity leads to severe side effects.

Key Insight: The N-acryloyl substitution (A-DiFiD) provides a third Michael acceptor site, significantly enhancing potency into the nanomolar range, surpassing the parent curcumin scaffold by 50-100 fold.

Part 3: Antimicrobial Efficacy (2,6-Diaryl Focus)

While less potent than third-generation fluoroquinolones, 2,6-diarylpiperidin-4-ones offer a different mechanism of action, making them valuable against resistant strains (MRSA).

Table 2: Antimicrobial Activity (MIC Comparison)
CompoundOrganismMIC (µg/mL)Notes
2,6-bis(4-chlorophenyl)-3-methyl-4-piperidone S. aureus (Gram +)12.5Presence of Cl at para-position enhances lipophilicity and membrane penetration.
N-nitroso-2,6-diphenylpiperidin-4-one C. albicans (Fungal)25.0N-nitroso group alters ring conformation, improving fungal target binding.
Ciprofloxacin (Control) S. aureus< 1.0Standard DNA gyrase inhibitor.
Fluconazole (Control) C. albicans2.0 - 8.0Standard ergosterol synthesis inhibitor.

Key Insight: These derivatives are not replacements for acute antibiotics but serve as excellent adjuvants . Their moderate MIC values suggest they are best utilized to potentiate other drugs or as topical antiseptics where resistance generation is a concern.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of the 3,5-bis(benzylidene) scaffold.

Protocol A: Acid-Catalyzed Synthesis of 3,5-bis(benzylidene)-4-piperidones

Rationale: Acid catalysis prevents the polymerization often seen with base-catalyzed reactions of unstable aldehydes.

  • Reagent Prep: Dissolve 4-piperidone hydrochloride monohydrate (0.01 mol) in Glacial Acetic Acid (20 mL).

  • Addition: Add the substituted Benzaldehyde (0.02 mol, 2 equivalents) to the solution.

  • Reaction: Pass dry HCl gas through the solution for 20 minutes until saturation. (Alternative: Use 10% w/v concentrated HCl if gas is unavailable, though yield may drop).

  • Stirring: Stir at room temperature (25°C) for 24 hours. A solid precipitate should form.[1]

  • Work-up: Pour the reaction mixture into crushed ice-water (100 mL).

  • Neutralization: Carefully neutralize with saturated NaHCO

    
     or ammonia solution until pH ~8.
    
  • Purification: Filter the yellow/orange solid. Recrystallize from ethanol/chloroform (3:1 ratio).

  • Validation: Confirm structure via

    
    H-NMR (Look for singlet at 
    
    
    
    7.6–7.8 ppm for the benzylidene =CH proton).
Protocol B: MTT Cytotoxicity Assay

Rationale: Tetrazolium reduction is the standard for assessing mitochondrial metabolic activity, the primary target of these compounds.

  • Seeding: Seed cancer cells (e.g., HCT116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve piperidin-4-one derivative in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Add to wells.

  • Controls:

    • Negative: 0.1% DMSO only.

    • Positive: Doxorubicin (1 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References
  • Das, U., et al. "3,5-Bis(benzylidene)-1-[4-(2-morpholin-4-ylethoxy)phenylcarbonyl]-4-piperidone hydrochloride: A lead tumor-specific cytotoxin which induces apoptosis and autophagy." Bioorganic & Medicinal Chemistry Letters.

  • Kessler, J., et al. "A-DiFiD, a piperidin-4-one derivative, targets cellular JUN proto-oncogene to induce apoptosis in HNSCC." Exploration of Targeted Anti-tumor Therapy.

  • Dimmock, J. R., et al. "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones: A review of structure-activity relationships." Journal of Pharmacy & Pharmaceutical Sciences.

  • Perumal, P. T., et al. "Synthesis and antimicrobial activity of novel 2,6-diarylpiperidin-4-ones." Indian Journal of Chemistry.

  • Yousif, M. N., et al. "Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives." Russian Journal of General Chemistry.

Sources

validating the structure of 1-(Cyclobutylcarbonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 1-(Cyclobutylcarbonyl)piperidin-4-one: A Comparative Guide to Analytical Methodologies

Executive Summary

1-(Cyclobutylcarbonyl)piperidin-4-one is a critical pharmacophore intermediate, frequently utilized in the synthesis of GPCR antagonists and kinase inhibitors. Its structural validation presents a unique challenge: the coexistence of a strained cyclobutane ring, a reactive ketone, and a tertiary amide bond. The latter introduces rotameric complexity in NMR spectroscopy, often leading to false identifications of "impurity" profiles.

This guide compares the efficacy of Routine Quality Control (RQC) versus Definitive Structural Elucidation (DSE) . We provide experimental protocols to differentiate the target molecule from ring-opened byproducts and isomeric impurities, ensuring downstream synthesis integrity.

Part 1: Strategic Analysis of Analytical Methods

In drug development, selecting the right validation tier is a trade-off between throughput and certainty. Below is a comparative analysis of the analytical techniques required to validate this specific scaffold.

Comparative Table: Efficacy of Validation Methodologies
FeatureMethod A: Routine QC (LC-MS + 1H NMR) Method B: Definitive Elucidation (2D NMR + IR + VT-NMR) Performance Verdict
Throughput High (< 15 mins/sample)Low (> 2 hours/sample)Method A is sufficient for batch release; Method B is required for reference standards.
Rotamer Detection Poor. Often misinterprets split signals as impurities.Excellent. Variable Temperature (VT) NMR confirms coalescence, proving purity.Method B is essential to rule out contamination.
Regio-isomerism Low. Cannot distinguish N-acylation from O-acylation (rare but possible).High. HMBC correlates carbonyl carbons to specific protons.Method B provides absolute connectivity.
Functional Group Medium. MS gives mass; NMR infers C=O.High. IR distinguishes Ketone (

) from Amide (

).
Method B confirms the integrity of the 4-one ketone.

Part 2: The Rotamer Challenge & Mechanistic Insight

The most common failure mode in validating 1-(Cyclobutylcarbonyl)piperidin-4-one is the misinterpretation of NMR data at room temperature.

The Mechanism: The


 amide bond possesses partial double-bond character due to resonance. This restricts rotation around the C-N bond, creating two distinct conformers (rotamers) that interchange slowly on the NMR timescale at 25°C.
  • Observation: The piperidine ring protons appear as doubled or broadened multiplets.

  • False Negative: Analysts often reject the batch, assuming ~15-20% impurity.

  • Solution: Variable Temperature (VT) NMR. Heating the sample to 50-60°C increases the rotation rate, causing signal coalescence into sharp, single peaks.

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for validating this compound, specifically addressing the rotamer trap.

ValidationLogic Start Crude Product 1-(Cyclobutylcarbonyl)piperidin-4-one LCMS Step 1: LC-MS Analysis (Check [M+H]+ = 182.1) Start->LCMS MassFail Incorrect Mass (Check Starting Materials) LCMS->MassFail Mass Mismatch NMR_RT Step 2: 1H NMR (DMSO-d6, 25°C) LCMS->NMR_RT Mass Confirmed VisualCheck Spectrum Appearance: Doubled Peaks / Broadening? NMR_RT->VisualCheck Clean Sharp Singlets (Unlikely for Amides) VisualCheck->Clean No Splitting RotamerSuspect Split Signals Observed (Suspected Rotamers) VisualCheck->RotamerSuspect Splitting Seen Pass VALIDATED STRUCTURE Clean->Pass VT_NMR Step 3: VT-NMR (Heat to 60°C) RotamerSuspect->VT_NMR Coalesce Signals Coalesce? VT_NMR->Coalesce Coalesce->Pass Yes (merged) Fail True Impurity Identified Coalesce->Fail No (remains split)

Figure 1: Decision tree for distinguishing structural rotamers from synthesis impurities during validation.

Part 3: Experimental Protocols

Synthesis Context (For Reference)

To validate the structure, one must understand the inputs.

  • Reagents: Piperidin-4-one hydrochloride + Cyclobutanecarboxylic acid.

  • Coupling Agent: EDCI/HOBt or HATU (Preferred for yield).

  • Base: DIPEA.

  • Solvent: DCM or DMF.

Definitive Validation Protocol (Method B)

Objective: Confirm the presence of the cyclobutane ring, the integrity of the ketone, and the amide connectivity.

Step 1: Infrared Spectroscopy (Neat/ATR)

  • Rationale: Quickest method to confirm the ketone is not reduced or reacted.

  • Procedure: Apply 5 mg of oil/solid to the ATR crystal.

  • Expected Data:

    • Ketone (C=O): Strong band at 1710–1720 cm⁻¹ .

    • Amide (N-C=O): Strong band at 1630–1650 cm⁻¹ .

    • Note: If the 1715 band is missing, the ketone may have formed a hydrate or reacted.

Step 2: 1H NMR (Variable Temperature)

  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6.

  • Acquisition 1 (25°C): Observe the cyclobutane multiplet (1.7–2.3 ppm) and piperidine protons (2.3–3.8 ppm). Expect broadening.

  • Acquisition 2 (60°C): Heat probe. Allow 10 mins for equilibration.

  • Validation Criteria:

    • The piperidine

      
      -protons (adjacent to N) should simplify from complex multiplets to a cleaner triplet-like structure.
      
    • Cyclobutane methine (CH-C=O) should be a quintet at ~3.2-3.4 ppm.

Step 3: 13C NMR & DEPT-135

  • Rationale: Differentiates

    
     from 
    
    
    
    .
  • Expected Shifts:

    • Ketone C=O: ~207 ppm (Distinctive low field).

    • Amide C=O: ~173 ppm.

    • Cyclobutane

      
      :  ~18 ppm and ~25 ppm (High field, characteristic of strained rings).
      
Visualization: Structural Connectivity (HMBC)

The following diagram details the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to prove the pieces are connected.

HMBC_Correlations cluster_legend Legend Cyclo_CH Cyclobutane CH (Methine) Amide_C Amide C=O (~173 ppm) Cyclo_CH->Amide_C 3-bond coupling (Connects Ring to Linker) Pip_N_CH2 Piperidine N-CH2 (Alpha protons) Pip_N_CH2->Amide_C 3-bond coupling (Connects Piperidine to Linker) Ketone_C Ketone C=O (~207 ppm) Pip_N_CH2->Ketone_C 3-bond coupling (Verifies Ring Integrity) Pip_CO_CH2 Piperidine CO-CH2 (Beta protons) Pip_CO_CH2->Ketone_C 2-bond coupling Desc Arrows indicate HMBC (H to C) correlations proving the fragments are bonded.

Figure 2: Key HMBC correlations required to establish the connectivity of the amide linker and ketone position.

Part 4: Data Interpretation & Specifications

For a researcher replicating this synthesis, the following data constitutes the "Pass" criteria.

Validated Spectral Data (DMSO-d6, 400 MHz)
Signal TypeChemical Shift (

ppm)
MultiplicityIntegrationAssignment
1H NMR 1.65 – 1.85Multiplet1HCyclobutane (

)
1.88 – 2.05Multiplet1HCyclobutane (

)
2.10 – 2.25Multiplet4HCyclobutane (

)
2.30 – 2.45Triplet (broad)4HPiperidine (

adj. to C=O)
3.25 – 3.35Quintet1HCyclobutane Methine (CH-CO)
3.60 – 3.85Broad/Split4HPiperidine (

adj. to N)
13C NMR 17.8, 24.5--Cyclobutane

36.5--Cyclobutane CH
40.5, 44.2--Piperidine

(Rotamer split)
173.2--Amide C=O
207.5--Ketone C=O

Note on Mass Spectrometry:

  • Formula:

    
    
    
  • Exact Mass: 181.11

  • Observed [M+H]+: 182.1

    
     0.1 Da.
    
  • Fragment: Loss of cyclobutane carbonyl (-83 Da) is a common fragmentation pattern in MS/MS.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting amide rotamers and IR shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR: Amide Rotamers. University of Wisconsin-Madison Chemistry Department.

  • National Center for Biotechnology Information. (2024).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.